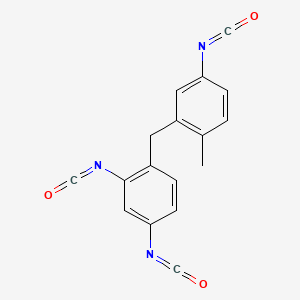
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.
Major Products Formed:
Carbamates: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.
Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.
Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.
Mecanismo De Acción
The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.
Comparación Con Compuestos Similares
2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.
5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.
Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.
Propiedades
Número CAS |
94213-39-5 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3 |
Clave InChI |
FCLSLHSWMAUISZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















